InChI=1S/C10H11N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3
.
5-Methyl-1-phenyl-1H-pyrazol-3-amine is classified as a heterocyclic compound, specifically a substituted pyrazole. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, which contribute to their unique reactivity and biological properties.
The synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine typically involves the cyclization of suitable precursors. A common method includes the reaction of phenylhydrazine with acetylacetone under acidic conditions. This reaction is usually performed in ethanol at reflux temperature:
Industrial synthesis may adapt these methods for large-scale production, utilizing continuous flow reactors and automated systems to enhance efficiency and yield .
The molecular structure of 5-methyl-1-phenyl-1H-pyrazol-3-amine features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure by identifying characteristic functional groups and molecular vibrations .
5-Methyl-1-phenyl-1H-pyrazol-3-amine participates in several types of chemical reactions:
These reactions allow for the derivatization of 5-methyl-1-phenyl-1H-pyrazol-3-amine into more complex structures .
The mechanism of action for 5-methyl-1-phenyl-1H-pyrazol-3-amine primarily involves its interaction with biological targets through its functional groups:
Spectroscopic data (IR, NMR) provide information on functional groups:
5-Methyl-1-phenyl-1H-pyrazol-3-amine has diverse applications across various fields:
Ongoing research continues to explore its biochemical properties and potential applications in drug development, emphasizing its importance in modern chemistry .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2